molecular formula C16H15ClN4O B11274490 N-(5-chloro-2-methylphenyl)-1-ethylbenzotriazole-5-carboxamide CAS No. 854134-17-1

N-(5-chloro-2-methylphenyl)-1-ethylbenzotriazole-5-carboxamide

Cat. No.: B11274490
CAS No.: 854134-17-1
M. Wt: 314.77 g/mol
InChI Key: IAKUIPWIRCREIF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-1-ethylbenzotriazole-5-carboxamide is an organic compound belonging to the class of anilides These compounds are characterized by the presence of an amide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-1-ethylbenzotriazole-5-carboxamide typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with 1-ethylbenzotriazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dimethylbenzene or methylbenzene, and nitrogen is used to prevent oxidation of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-1-ethylbenzotriazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives of the original compound .

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-1-ethylbenzotriazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-ethylbenzotriazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
  • N-(5-chloro-2-methylphenyl)-benzenesulfonamide
  • N-(5-chloro-2-methylphenyl)-phthalamic acid

Uniqueness

N-(5-chloro-2-methylphenyl)-1-ethylbenzotriazole-5-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its benzotriazole moiety is particularly significant, as it contributes to the compound’s stability and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

854134-17-1

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-ethylbenzotriazole-5-carboxamide

InChI

InChI=1S/C16H15ClN4O/c1-3-21-15-7-5-11(8-14(15)19-20-21)16(22)18-13-9-12(17)6-4-10(13)2/h4-9H,3H2,1-2H3,(H,18,22)

InChI Key

IAKUIPWIRCREIF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C)N=N1

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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